(4-Bromobenzyl)zinc(ii) chloride
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Overview
Description
4-Bromobenzylzinc chloride solution is an organozinc compound with the molecular formula BrC6H4CH2ZnCl. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzylzinc chloride can be synthesized through the reaction of 4-bromobenzyl chloride with zinc powder in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
BrC6H4CH2Cl+Zn→BrC6H4CH2ZnCl
Industrial Production Methods: In an industrial setting, the production of 4-bromobenzylzinc chloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated systems and controlled environments ensures consistent quality and safety during production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzylzinc chloride undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc chloride moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving 4-bromobenzylzinc chloride.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Reaction Conditions: Reactions are typically carried out under inert atmospheres (e.g., argon) to prevent oxidation and moisture sensitivity.
Major Products: The major products formed from these reactions are often complex organic molecules used in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
4-Bromobenzylzinc chloride solution has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It serves as a reagent in the synthesis of biologically active compounds.
Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-bromobenzylzinc chloride involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as oxidative addition and reductive elimination, facilitated by transition metal catalysts. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .
Comparison with Similar Compounds
- 4-Chlorobenzylzinc chloride
- 4-Methylbenzylzinc chloride
- 4-Methoxybenzylzinc chloride
- 4-Fluorobenzylzinc chloride
Comparison: 4-Bromobenzylzinc chloride is unique due to the presence of the bromine atom, which can influence the reactivity and selectivity of the compound in various reactions. Compared to its analogs, such as 4-chlorobenzylzinc chloride or 4-methylbenzylzinc chloride, the bromine substituent can provide different electronic and steric effects, making it suitable for specific synthetic applications .
Properties
Molecular Formula |
C7H6BrClZn |
---|---|
Molecular Weight |
270.9 g/mol |
IUPAC Name |
zinc;1-bromo-4-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H6Br.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
JFTKFQHIZRFMSV-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)Br.[Cl-].[Zn+2] |
Origin of Product |
United States |
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